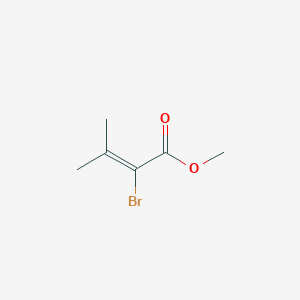

2-Bromo-3-methylbutenoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXWQHNWFFNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348871 | |

| Record name | methyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51263-40-2 | |

| Record name | methyl 2-bromo-3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3-methylbut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-Methylbutenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-3-methylbutenoic acid methyl ester, a valuable building block in organic synthesis. The document details two primary synthetic strategies: the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the direct allylic bromination of a pre-existing α,β-unsaturated ester. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.

Introduction

This compound is a versatile bifunctional molecule featuring both a reactive carbon-bromine bond and a carbon-carbon double bond.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. The ability to selectively functionalize either the α-position via nucleophilic substitution or the β-position through conjugate addition, as well as the potential for various addition reactions at the double bond, underscores its significance in synthetic chemistry.[1] This guide outlines the most common and effective methods for its preparation.

Synthetic Strategies

Two principal routes for the synthesis of this compound are presented:

-

Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification. This classic method involves the α-bromination of a carboxylic acid followed by esterification of the resulting α-bromo acid.

-

Route 2: Allylic Bromination of an α,β-Unsaturated Ester. This approach involves the direct bromination of a pre-formed ester at the allylic position.

The following sections provide detailed experimental protocols and data for each route.

Route 1: Hell-Volhard-Zelinsky Reaction and Esterification

This two-step synthesis begins with the α-bromination of 3-methylbutanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromo-3-methylbutanoic acid. This intermediate is then esterified to produce the target molecule, this compound.

Step 1: Synthesis of 2-Bromo-3-methylbutanoyl bromide

The first step is the formation of the acyl bromide from isobutyric acid using bromine and red phosphorus.

Experimental Protocol:

In a 500 mL round-bottom flask, 88 g of isobutyric acid and 10 g of red phosphorus are combined.[2] The flask is equipped with a reflux condenser and a 250 mL dropping funnel containing 352 g of bromine.[2] The flask is cooled in a water bath, and the bromine is added dropwise over approximately two hours, controlling the exothermic reaction.[2] After the addition is complete, the mixture is heated on a boiling water bath for one hour.[2] The reflux condenser is then replaced with a distillation apparatus to remove any excess bromine.[2] The remaining crude 2-bromo-3-methylbutanoyl bromide is then purified by distillation.[2]

Quantitative Data for Step 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| Isobutyric Acid | 88.11 | 88 g | 1.0 | - |

| Red Phosphorus | 30.97 | 10 g | 0.32 | - |

| Bromine | 159.81 | 352 g | 2.2 | - |

| 2-Bromo-3-methylbutanoyl bromide | 243.91 | - | - | Theoretical |

Step 2: Esterification to Methyl 2-bromo-3-methylbutanoate

The crude 2-bromo-3-methylbutanoyl bromide is then converted to the corresponding methyl ester.

Experimental Protocol:

To the crude 2-bromo-3-methylbutanoyl bromide, anhydrous methanol is added slowly with stirring. The esterification is an exothermic reaction. After cooling the reaction mixture, water is added, and the ester separates as an oil. The organic layer is washed with a 5% sodium carbonate solution and then with water. The separated ester is dried over anhydrous sodium or magnesium sulfate and purified by distillation. A similar procedure for the synthesis of the ethyl ester reports a yield of 80%.[3]

Quantitative Data for Step 2:

| Reactant/Product | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |

| 2-Bromo-3-methylbutanoyl bromide | 243.91 | - | - |

| Methanol | 32.04 | 64.7 | - |

| Methyl 2-bromo-3-methylbutanoate | 195.05 | - | ~80 (estimated) |

Spectroscopic Data for Methyl 2-bromo-3-methylbutanoate:

-

IR Spectrum (of Ethyl 2-bromo-3-methylbutanoate): The NIST WebBook provides the gas-phase IR spectrum of the ethyl ester, which would show characteristic C=O stretching for the ester and C-Br stretching.

-

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra would be consistent with the structure of methyl 2-bromo-3-methylbutanoate.

Route 2: Allylic Bromination of Methyl 3-Methyl-2-butenoate

This alternative route involves the direct bromination of methyl 3-methyl-2-butenoate at the allylic position using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by light or a radical initiator.

Step 1: Synthesis of Methyl 3-Methyl-2-butenoate

The starting material can be synthesized by the esterification of 3-methyl-2-butenoic acid.

Experimental Protocol:

In a 100 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, 52 g of 3-methyl-2-butenoic acid is mixed with 48 g of methanol. A catalytic amount of a suitable acid catalyst is added, and the mixture is heated under reflux for 3 hours. The reaction progress can be monitored by gas chromatography. After completion, the organic layer is separated, neutralized with a saturated sodium carbonate solution, washed with saturated brine, and dried over anhydrous magnesium sulfate. The product is then purified by distillation under reduced pressure to give methyl 3-methyl-2-butenoate as a colorless liquid. A reported synthesis using an ionic liquid catalyst achieved a yield of 97.8%.

Quantitative Data for Step 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| 3-Methyl-2-butenoic acid | 100.12 | 52 g | 0.52 | - |

| Methanol | 32.04 | 48 g | 1.5 | - |

| Methyl 3-methyl-2-butenoate | 114.14 | - | - | up to 97.8 |

Step 2: Allylic Bromination

The methyl 3-methyl-2-butenoate is then subjected to allylic bromination.

Experimental Protocol:

Methyl 3-methyl-2-butenoate is dissolved in a suitable solvent such as carbon tetrachloride. N-bromosuccinimide (NBS) is added to the solution, along with a radical initiator like benzoyl peroxide or exposure to UV light. The reaction mixture is heated to initiate the reaction. The succinimide byproduct is removed by filtration, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.

Quantitative Data for Step 2:

| Reactant/Product | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl 3-methyl-2-butenoate | 114.14 | 135-136 |

| N-Bromosuccinimide (NBS) | 177.98 | - |

| This compound | 193.04 | - |

Visualizations

Synthesis Workflow: Route 1

Caption: Workflow for the synthesis via the Hell-Volhard-Zelinsky reaction.

Synthesis Workflow: Route 2

Caption: Workflow for the synthesis via allylic bromination of the ester.

Conclusion

This technical guide has detailed two effective synthetic pathways for the preparation of this compound. Route 1, utilizing the Hell-Volhard-Zelinsky reaction followed by esterification, is a well-established and robust method. Route 2, employing allylic bromination, offers a more direct approach from an α,β-unsaturated ester. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions accessible to the researcher. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

2-bromo-3-methylbutenoic acid methyl ester IUPAC name and structure

An In-depth Guide to the IUPAC Nomenclature and Structure of Methyl 2-bromo-3-methylbut-2-enoate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and structure is paramount. This guide provides a detailed analysis of the IUPAC name and structural representation of the compound commonly referred to as 2-bromo-3-methylbutenoic acid methyl ester.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is methyl 2-bromo-3-methylbut-2-enoate .[1] Its chemical formula is C₆H₉BrO₂.

The structure of this molecule is characterized by a four-carbon chain containing a carbon-carbon double bond (an alkene) and a methyl ester functional group. A bromine atom and a methyl group are attached as substituents to the carbon chain.

Molecular Structure:

Note: This is a simplified 2D representation. The actual spatial arrangement around the double bond leads to stereoisomers, which will be discussed below.

Step-by-Step IUPAC Nomenclature

The IUPAC name is derived by systematically identifying the principal functional group, the parent chain, and all substituents.

Identification of the Principal Functional Group

The molecule contains an ester functional group (-COOR'), which has higher priority in IUPAC nomenclature than an alkene or an alkyl halide.[2] Therefore, the compound is named as an ester.

Naming the Ester

Ester names are composed of two parts:

-

The name of the alkyl group from the alcohol part (the group attached to the oxygen).

-

The name of the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate".[3][4][5]

In this molecule, the alkyl group attached to the single-bonded oxygen is a methyl group.

Naming the Carboxylate Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester and the carbon-carbon double bond.

-

Parent Chain Length: The longest chain containing the principal functional group has four carbon atoms, so the root name is but- .

-

Unsaturation: There is a double bond present, so the "-ane" suffix is changed to "-ene". The name becomes butenoate .

-

Numbering the Chain: The chain is numbered starting from the carbonyl carbon as carbon-1 (C1). The double bond is between C2 and C3. Therefore, the name is but-2-enoate .

-

Identifying Substituents:

-

A bromine atom is attached to C2, so we have a 2-bromo substituent.

-

A methyl group is attached to C3, giving a 3-methyl substituent.

-

-

Assembling the Carboxylate Name: The substituents are listed alphabetically before the parent name: 2-bromo-3-methylbut-2-enoate .

Assembling the Full IUPAC Name

Combining the name of the alkyl group and the carboxylate part gives the full IUPAC name: methyl 2-bromo-3-methylbut-2-enoate .

Stereochemistry: (E) and (Z) Isomers

The presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism. The configuration is specified using the (E)/(Z) notation, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Applying CIP Rules:

We analyze the substituents on each carbon of the double bond (C2 and C3).

-

On Carbon-2 (C2):

-

-Br (Bromine): Atomic number 35 (Higher priority)

-

-COOCH₃ (Carbomethoxy group): The atom directly attached is Carbon (atomic number 6). (Lower priority)

-

-

On Carbon-3 (C3):

-

-CH₃ (Methyl group): The atom directly attached is Carbon (atomic number 6). (Higher priority)

-

-H (Hydrogen): Atomic number 1. (Lower priority)

-

Determining the Isomer:

-

(Z)-isomer: If the two higher-priority groups (-Br on C2 and -CH₃ on C3) are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen (together).

-

(E)-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German entgegen (opposite).

Therefore, the complete and unambiguous IUPAC names for the two stereoisomers are:

-

(Z)-methyl 2-bromo-3-methylbut-2-enoate

-

(E)-methyl 2-bromo-3-methylbut-2-enoate

Data Presentation

| Property | Description |

| IUPAC Name | methyl 2-bromo-3-methylbut-2-enoate |

| Synonym | This compound |

| Molecular Formula | C₆H₉BrO₂ |

| Principal Functional Group | Ester |

| Parent Chain | Butenoate |

| Substituents | 2-bromo, 3-methyl |

| Stereoisomers | (E) and (Z) isomers |

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of the molecule.

Caption: Logical workflow for deriving the IUPAC name.

References

- 1. Methyl 2-bromo-3-methylbut-2-enoate | C6H9BrO2 | CID 641210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-bromo-2-methylbut-2-enal | C5H7BrO | CID 13818526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hyperconjugation.com [hyperconjugation.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-bromo-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-bromo-3-methylbut-2-enoate is an alpha-bromo unsaturated ester of significant interest in organic synthesis. Its structure, featuring both a reactive carbon-bromine bond and an electron-deficient double bond, makes it a versatile precursor for the introduction of the 2-(methoxycarbonyl)-3-methylbut-2-enyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on methodologies relevant to drug discovery and development.

Physicochemical Properties

Due to the limited availability of experimental data for methyl 2-bromo-3-methylbut-2-enoate, the following table summarizes key physicochemical properties of this compound and a closely related, commercially available isomer, methyl 2-bromo-2-butenoate, for comparative purposes.

| Property | Methyl 2-bromo-3-methylbut-2-enoate (Predicted/Inferred) | Methyl 2-bromo-2-butenoate (Experimental) |

| Molecular Formula | C₆H₉BrO₂ | C₅H₇BrO₂ |

| Molecular Weight | 193.04 g/mol | 179.01 g/mol |

| Appearance | - | Liquid |

| Boiling Point | - | 178-182 °C[2] |

| Density | - | 1.505 g/mL at 20 °C[2] |

| Refractive Index | - | n20/D 1.486[2] |

| CAS Number | Not assigned | 17642-18-1[2] |

Synthesis and Experimental Protocols

The synthesis of methyl 2-bromo-3-methylbut-2-enoate would likely proceed through the bromination of a suitable precursor. A plausible synthetic pathway is the bromination of methyl 3-methylbut-2-enoate. This section outlines a general experimental protocol for such a transformation, based on established methods for the alpha-bromination of unsaturated esters.

Reaction Scheme:

A potential synthetic route to the target compound.

Experimental Protocol: Allylic Bromination of Methyl 3-methylbut-2-enoate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Methyl 3-methylbut-2-enoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methylbut-2-enoate in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and rises to the surface as succinimide.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Characterization:

The structure of the synthesized methyl 2-bromo-3-methylbut-2-enoate should be confirmed by spectroscopic methods:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, and singlets or doublets for the two methyl groups on the double bond. The position of these signals would be crucial in confirming the bromine position.

-

¹³C NMR: The spectrum would show characteristic shifts for the carbonyl carbon, the olefinic carbons, the ester methyl carbon, and the two methyl groups.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester and the C=C stretch of the alkene.

Reactivity and Potential Applications in Drug Development

Methyl 2-bromo-3-methylbut-2-enoate is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by two primary sites: the electrophilic carbon attached to the bromine and the electrophilic beta-carbon of the unsaturated system.

Potential Signaling Pathway Modulation:

While there is no direct evidence linking methyl 2-bromo-3-methylbut-2-enoate to specific signaling pathways, its structural motifs are present in various biologically active natural products and synthetic compounds. As a Michael acceptor, it has the potential to react with nucleophilic residues (such as cysteine) in proteins, a mechanism known to modulate the activity of various enzymes and transcription factors involved in cellular signaling. For instance, covalent modification of key cysteine residues is a known mechanism for inhibiting enzymes in pathways related to inflammation and cancer.

Experimental Workflow for Target Identification:

A potential workflow to identify protein targets of methyl 2-bromo-3-methylbut-2-enoate could involve the following steps:

Workflow for identifying protein targets.

Conclusion

Methyl 2-bromo-3-methylbut-2-enoate, while not extensively characterized in the public domain, represents a potentially valuable building block in organic synthesis. Its synthesis via allylic bromination of the corresponding unsaturated ester is a feasible route. The presence of multiple reactive sites makes it an attractive intermediate for the construction of complex molecular architectures relevant to drug discovery. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential in the development of novel therapeutics. Researchers are encouraged to perform thorough analytical characterization upon its synthesis to confirm its identity and purity.

References

physical and chemical properties of 2-bromo-3-methylbutenoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbut-2-enoate, a halogenated unsaturated ester, presents a molecule of interest for various applications in organic synthesis. Its structure, combining an electron-withdrawing bromine atom and a nucleophilic double bond, offers a versatile scaffold for the introduction of complex functionalities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development activities.

Chemical Structure and Properties

The fundamental characteristics of 2-bromo-3-methylbutenoic acid methyl ester are summarized below.

| Property | Value | Reference |

| Chemical Name | methyl 2-bromo-3-methylbut-2-enoate | |

| Synonyms | This compound | |

| CAS Number | 51263-40-2 | |

| Molecular Formula | C₆H₉BrO₂ | |

| Molecular Weight | 193.04 g/mol | |

| Appearance | Colorless to pale yellow liquid (presumed) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Experimental Protocols

A generalized experimental workflow for such a synthesis is proposed below.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of methyl 2-bromo-3-methylbut-2-enoate.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for methyl 2-bromo-3-methylbut-2-enoate are not available in the public domain based on the conducted searches. For definitive structural confirmation and purity assessment, it is imperative that researchers acquiring or synthesizing this compound perform comprehensive spectroscopic analysis.

Chemical Reactivity and Stability

The reactivity of methyl 2-bromo-3-methylbut-2-enoate is dictated by the interplay of its functional groups: the ester, the carbon-carbon double bond, and the carbon-bromine bond.

-

Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also participate in transesterification reactions.

-

Alkene Group: The double bond is susceptible to electrophilic addition reactions. Due to the presence of the electron-withdrawing ester and bromine groups, it may also act as a Michael acceptor.

-

Bromo Group: The bromine atom can be substituted via various nucleophilic substitution reactions or participate in cross-coupling reactions.

The stability of the compound is expected to be moderate. It should be stored in a cool, dry place, away from strong oxidizing agents and bases.

Signaling Pathways and Biological Activity

There is currently no information available in the searched scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. Its utility is primarily anticipated in the realm of synthetic organic chemistry as a building block for more complex molecules.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, though comprehensive data on its physical and chemical properties are not widely documented. This guide summarizes the currently available information and provides a logical framework for its synthesis and handling. Researchers working with this compound are encouraged to perform thorough characterization to establish a more complete and reliable dataset for the scientific community. Further investigation into its reactivity and potential applications is warranted to fully explore the synthetic utility of this halogenated ester.

Reactivity and Stability of 2-Bromo-3-Methylbutenoic Acid Methyl Ester: An In-depth Technical Guide

Abstract: This document provides a comprehensive technical overview of the chemical reactivity and stability of 2-bromo-3-methylbutenoic acid methyl ester. As a versatile bifunctional building block, this compound possesses both a carbon-carbon double bond and a vinylic carbon-bromine bond, enabling its participation in a diverse array of chemical transformations.[1] This guide consolidates available data on its reaction profile, stability characteristics, and synthetic methodologies, presenting it in a structured format to support its application in organic synthesis and drug development.

Introduction

This compound (also known as methyl 2-bromo-3-methyl-2-butenoate) is an organic compound that is gaining prominence as a versatile reagent in various fields, including pharmaceuticals, fragrances, and agrochemicals.[2] Its utility stems from the presence of two key reactive sites: an electron-deficient carbon-carbon double bond and a vinylic bromine atom.[1] The bromine atom serves as a good leaving group in certain substitution reactions, while the alkene moiety can undergo addition reactions.[1] This dual functionality makes it a valuable intermediate for synthesizing complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2]

| Property | Value | Reference(s) |

| CAS Number | 51263-40-2 | [3] |

| Molecular Formula | C₆H₉BrO₂ | [3] |

| Molecular Weight | 193.04 g/mol | [3] |

| Alternate Names | methyl 2-bromo-3-methylbut-2-enoate | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity | [2] |

Reactivity Profile

The reactivity of this compound is governed by the interplay between its ester functionality, the vinylic bromide, and the α,β-unsaturated system.

3.1. Nucleophilic Vinylic Substitution Nucleophilic substitution at the sp²-hybridized carbon bearing the bromine atom is mechanistically distinct and generally more challenging than at a saturated sp³ carbon.[1] Classical Sₙ1 and Sₙ2 reaction pathways are significantly hindered for vinylic halides.[1] Despite these challenges, the bromine atom can be displaced by potent nucleophiles under specific conditions.

A key example is the azidation reaction, where the bromide is displaced by an azide nucleophile (e.g., from sodium azide) in a polar aprotic solvent.[1] This reaction is valuable for synthesizing precursors to α-amino acids.[1] Careful control of reaction conditions is necessary to prevent side reactions like elimination.[1]

3.2. Reactions at the Carbon-Carbon Double Bond The double bond in this compound is electron-deficient. This is due to the electron-withdrawing effects (both inductive and resonance) of the adjacent bromo and methyl ester substituents.[1] Consequently, it is less susceptible to standard electrophilic addition reactions (e.g., with Br₂ or HBr) compared to simple, electron-rich alkenes.[1] These reactions are expected to be slow.[1] Radical additions, however, may proceed under appropriate initiation conditions.

3.3. Ester Group Reactivity The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. Generally, esters exhibit high chemical stability but can be cleaved when desired.[4] The stability towards hydrolysis is a critical factor in designing multi-step syntheses and determining appropriate purification and storage conditions.

Stability Profile

The stability of this compound is a key consideration for its storage and handling.

-

Thermal Stability: Esters are generally characterized by high chemical stability.[4] However, elevated temperatures can promote decomposition or polymerization, especially in the presence of impurities. Thermogravimetric analysis (TGA) would be required to determine its specific degradation temperature.

-

Photostability: Compounds containing a carbon-bromine bond, particularly α-bromo esters, can be sensitive to light. Photoexcitation can potentially lead to homolytic cleavage of the C-Br bond, initiating radical chain reactions.[5] Therefore, it is advisable to store the compound in amber vials or protected from light.

-

Chemical Stability: The compound is sensitive to strong acids and bases, which can catalyze the hydrolysis of the ester group. It will also react with strong nucleophiles, as discussed in the reactivity section. It should be stored away from these incompatible materials.

Synthesis of this compound

Several synthetic strategies can be employed to prepare the title compound. The choice of method often depends on the availability of starting materials and the desired scale.

5.1. From 3-Methylbut-2-enoic Acid One common strategy involves the derivatization of a halo-carboxylic acid.[1] This pathway begins with the α-bromination of 3-methylbut-2-enoic acid or its saturated analogue. The Hell-Volhard-Zelinsky reaction can be used to synthesize the precursor α-bromo acid, which is then converted to a reactive acyl halide.[1] Subsequent esterification with methanol yields the final product. This method is often highly efficient.[1]

5.2. Direct Bromination of the Unsaturated Ester Direct approaches involve introducing a bromine atom at the α-position of methyl 3-methylbut-2-enoate. These methods can be challenging due to competing reaction pathways, such as addition to the double bond, and require precise control over reaction conditions to achieve the desired regioselectivity.[1]

5.3. One-Pot Synthesis from Alcohols A modern and efficient method involves a one-pot tandem reaction. For instance, an alcohol can be oxidized in situ to an aldehyde, which then undergoes a Wittig-type reaction with a brominated ylide to form the α-bromo-α,β-unsaturated ester.[6]

Experimental Protocols

Detailed experimental data for this compound is limited in the public domain. The following protocol is a representative example for the synthesis of a similar compound, ethyl 2-bromo-3-methylbutanoate, and can be adapted.

Exemplary Protocol: Synthesis via Esterification of the Acyl Bromide This protocol is adapted from the synthesis of a related compound and should be optimized for the specific target.[7]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Esterification: To 2-bromo-3-methylbutanoyl bromide in the flask, slowly add anhydrous methanol with stirring. The reaction is strongly exothermic.[7]

-

Workup: After the addition is complete and the reaction mixture has cooled, add 500 mL of water. The ester will separate as a heavy oil.

-

Washing: Wash the separated oil twice with a 5% sodium carbonate solution and then twice with water.

-

Drying and Purification: Carefully separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Distillation: Purify the final product by distillation under reduced pressure to yield the clear ester.[7]

Safety Note: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. The reactants and products are corrosive and/or toxic.

Applications in Synthesis

The market for this compound is expected to grow, driven by its utility in several high-value industries.[2]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: Its unique properties make it an effective component in the production of certain herbicides and insecticides.[2]

-

Fragrance and Food Industry: Due to its fruity odor, it can be used as a component in perfumes or as a flavoring agent in food products.[2]

References

- 1. This compound | 51263-40-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Solubility of 2-bromo-3-methylbutenoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-3-methylbutenoic acid methyl ester in common laboratory solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be located. This document, therefore, provides qualitative solubility information inferred from structurally related compounds, a general experimental protocol for determining solubility, and a discussion of the compound's reactivity and synthetic pathways. This guide is intended to be a resource for researchers, providing both the current state of knowledge and the means to generate the necessary solubility data experimentally.

Introduction

This compound is a versatile synthetic building block in organic chemistry.[1] Its structure, featuring both a carbon-carbon double bond and a carbon-bromine bond at the α-position, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in synthesis, purification, and various applications within drug development and materials science.

Solubility of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield any specific quantitative data on the solubility of this compound in common laboratory solvents. The absence of this data highlights a gap in the chemical literature and presents an opportunity for further research.

Qualitative Solubility Information and Data from Analogous Compounds

While quantitative data is unavailable, some qualitative information can be inferred from the general behavior of similar compounds. For instance, one source describes this compound as a hexane-soluble methyl ester. This suggests good solubility in nonpolar organic solvents.

To provide a broader context, the table below summarizes the qualitative solubility of structurally similar compounds. It is crucial to recognize that these are different molecules, and their solubility characteristics may not be directly transferable to this compound. The presence of a double bond in the target compound can influence its polarity and crystal lattice energy, leading to different solubility behavior compared to its saturated analogs.

| Compound Name | Structure | Solvent | Solubility |

| Butanoic acid, 2-bromo-, methyl ester | CH₃CH₂CH(Br)COOCH₃ | Alcohol, Ether | Soluble |

| Water | Slightly Soluble | ||

| 2-Bromo-3-methylbutyric acid | (CH₃)₂CHCH(Br)COOH | Alcohol | Soluble |

| Water | Very Slightly Soluble |

This data is for structurally related compounds and should be used as a general guide only.

Experimental Protocol for Solubility Determination

Given the lack of available data, researchers will need to determine the solubility of this compound experimentally. The following is a general protocol that can be adapted for this purpose.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solute in a known amount of the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Glassware (pipettes, volumetric flasks)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculate the solubility as the mass of the dissolved compound per unit volume or mass of the solvent (e.g., g/L or mg/mL).

Synthetic Pathway and Experimental Workflow

This compound is a valuable synthetic intermediate. One common route for its preparation involves the derivatization of a halo-carboxylic acid derivative.[1] The workflow for such a synthesis is depicted below.

Caption: A potential synthetic workflow for this compound.

Conclusion

While this compound is a compound of interest in organic synthesis, there is a notable absence of quantitative solubility data in the existing literature. This guide has provided qualitative insights based on related compounds and a general experimental protocol for researchers to determine this important physical property. The provided synthetic workflow also offers context for its preparation. The generation and publication of quantitative solubility data for this compound would be a valuable contribution to the chemical sciences.

References

literature review on the discovery of 2-bromo-3-methylbutenoic acid methyl ester

A Technical Guide for Researchers in Drug Development and Organic Synthesis

Note on Nomenclature: Initial literature searches for "2-bromo-3-methylbutenoic acid methyl ester" did not yield significant results corresponding to a well-established compound. It is highly probable that the intended compound of interest is the saturated analogue, methyl 2-bromo-3-methylbutanoate . This guide will, therefore, focus on the discovery and synthesis of this latter compound, a valuable reagent and intermediate in organic synthesis.

Introduction

Methyl 2-bromo-3-methylbutanoate is a halogenated carboxylic acid ester that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom at the alpha-position to the carbonyl group and a branched alkyl chain, provides a reactive handle for various nucleophilic substitution and coupling reactions. This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromo-3-methylbutanoate, including detailed experimental protocols, a summary of its physicochemical properties, and a visualization of its synthetic pathway.

Physicochemical and Spectroscopic Data

A summary of the quantitative data for methyl 2-bromo-3-methylbutanoate and its immediate precursor, 2-bromo-3-methylbutyric acid, is presented below. This information is critical for reaction planning, monitoring, and product characterization.

| Property | Methyl 2-bromo-3-methylbutanoate | 2-Bromo-3-methylbutyric Acid |

| CAS Number | 26330-51-8[1] | 565-74-2[2] |

| Molecular Formula | C₆H₁₁BrO₂[1] | C₅H₉BrO₂ |

| Molecular Weight | 195.05 g/mol [1] | 181.03 g/mol [3] |

| Appearance | Colorless to pale yellow liquid | White to beige crystalline powder or chunks[2] |

| Boiling Point | Not specified | 124-126 °C at 20 mmHg[2] |

| Melting Point | Not specified | 39-42 °C[2] |

| Solubility | Soluble in organic solvents | Soluble in alcohol[2] |

Synthesis Pathway

The synthesis of methyl 2-bromo-3-methylbutanoate is typically achieved through a two-step process starting from 3-methylbutanoic acid (isovaleric acid). The first step involves the α-bromination of the carboxylic acid, followed by esterification with methanol.

A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction.[4][5][6][7] This reaction utilizes bromine and a catalytic amount of phosphorus tribromide to selectively introduce a bromine atom at the carbon adjacent to the carboxyl group.[4][7] The resulting 2-bromo-3-methylbutyric acid is then esterified. While direct Fischer esterification with methanol under acidic catalysis is a viable option, a more robust method involves the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with methanol.[8] Thionyl chloride is a common reagent for this transformation.[9][10][11][12][13]

Below is a diagram illustrating the logical workflow for the synthesis of methyl 2-bromo-3-methylbutanoate.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of methyl 2-bromo-3-methylbutanoate. These protocols are based on established chemical transformations and adapted from similar procedures.

Step 1: Synthesis of 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of 3-methylbutanoic acid.

Materials:

-

3-Methylbutanoic acid

-

Red phosphorus

-

Bromine

-

Thionyl chloride (optional, for initial conversion to acyl chloride)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 3-methylbutanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a proper scrubbing system.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate method (e.g., GC-MS or TLC).

-

Cool the reaction mixture to room temperature.

-

Slowly add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-3-methylbutyric acid.

-

The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of Methyl 2-bromo-3-methylbutanoate via Acyl Chloride Intermediate

This protocol details the esterification of 2-bromo-3-methylbutyric acid.

Materials:

-

2-Bromo-3-methylbutyric acid

-

Thionyl chloride

-

Anhydrous methanol

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Dichloromethane (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylbutyric acid in a minimal amount of an inert solvent like dichloromethane.

-

Slowly add thionyl chloride to the solution at room temperature. The reaction will evolve sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-3-methylbutanoyl chloride.

-

Carefully and slowly add anhydrous methanol to the crude acyl chloride at 0 °C (ice bath). The reaction is highly exothermic.

-

After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude methyl 2-bromo-3-methylbutanoate can be purified by vacuum distillation.

Conclusion

The synthesis of methyl 2-bromo-3-methylbutanoate is a well-established process rooted in fundamental organic chemistry principles. The Hell-Volhard-Zelinsky reaction provides a reliable method for the preparation of the α-bromo acid precursor, and subsequent esterification, particularly through an acyl chloride intermediate, affords the desired product in good yield. The protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the synthesis and application of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 3. pacificbiochem.com [pacificbiochem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell volhard-zelinski reaction | PPTX [slideshare.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. google.com [google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation Mechanism of Methyl 2-bromo-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the formation mechanism of methyl 2-bromo-3-methylbut-2-enoate, a valuable reagent in organic synthesis. The document outlines the most plausible synthetic routes, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

Methyl 2-bromo-3-methylbut-2-enoate, also known as methyl 2-bromo-3-methylcrotonate, is an α,β-unsaturated ester containing a bromine atom at the α-position. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Understanding its formation is crucial for optimizing its synthesis and utilizing it effectively in multi-step synthetic pathways.

Plausible Formation Mechanisms

The formation of methyl 2-bromo-3-methylbut-2-enoate can be approached through several synthetic strategies. The most direct and commonly referenced method involves the bromination of the corresponding α,β-unsaturated ester, methyl 3-methylbut-2-enoate. While direct allylic bromination is a common reaction for alkenes, it would result in the undesired 4-bromo isomer. Therefore, the mechanism for the formation of the 2-bromo product likely proceeds through an addition-elimination pathway. An alternative, though more circuitous, route involves the α-bromination of the corresponding saturated acid via the Hell-Volhard-Zelinsky reaction, followed by esterification and subsequent elimination.

Mechanism 1: Electrophilic Addition-Elimination of Bromine to Methyl 3-methylbut-2-enoate

This is considered the most probable and direct pathway for the synthesis of methyl 2-bromo-3-methylbut-2-enoate. The reaction proceeds in two main stages:

Stage 1: Electrophilic Addition of Bromine

The reaction is initiated by the electrophilic attack of bromine (Br₂) on the double bond of methyl 3-methylbut-2-enoate. The electron-rich π-bond of the alkene attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br⁻) from the opposite face, resulting in the formation of the dibromo adduct, methyl 2,3-dibromo-3-methylbutanoate.

Stage 2: Elimination of Hydrogen Bromide (HBr)

The dibromo adduct readily undergoes dehydrobromination in the presence of a base or upon heating to yield the final product, methyl 2-bromo-3-methylbut-2-enoate. The hydrogen at the α-position is acidic due to the electron-withdrawing effect of the adjacent ester group, facilitating its removal.

Below is a DOT language script visualizing this signaling pathway.

Caption: Electrophilic addition-elimination mechanism for the formation of methyl 2-bromo-3-methylbut-2-enoate.

Mechanism 2: Hell-Volhard-Zelinsky Reaction followed by Esterification and Elimination

This is a multi-step synthetic route that offers an alternative for obtaining the target molecule.

Step 1: α-Bromination of 3-Methylbutanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively brominate the α-carbon of 3-methylbutanoic acid. The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This yields 2-bromo-3-methylbutanoic acid.

Step 2: Esterification

The resulting α-bromo acid is then esterified, typically by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce methyl 2-bromo-3-methylbutanoate.

Step 3: Dehydrobromination

The final step involves an elimination reaction to introduce the double bond. This is achieved by treating the saturated bromoester with a base to remove HBr, yielding methyl 2-bromo-3-methylbut-2-enoate.

Below is a DOT language script visualizing this experimental workflow.

Methodological & Application

Application Notes and Protocols: 2-Bromo-3-methylbutenoic Acid Methyl Ester in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutenoic acid methyl ester (CAS No. 51263-40-2) is a functionalized α,β-unsaturated ester. While specific applications of this exact compound in the scientific literature are not extensively documented, its structure as an α-bromo-α,β-unsaturated ester suggests its utility in a variety of organic transformations. This class of compounds are versatile building blocks, primarily utilized in carbon-carbon bond-forming reactions such as the Reformatsky reaction, Michael additions, and as precursors for various heterocyclic and natural product syntheses. These application notes will focus on the expected reactivity of this compound based on the known chemistry of analogous α-bromo-α,β-unsaturated esters.

Predicted Applications

Based on its chemical structure, this compound is anticipated to be a valuable reagent in the following synthetic transformations:

-

Reformatsky Reaction: As an α-bromoester, it can react with aldehydes and ketones in the presence of zinc to form β-hydroxy esters. The resulting products can be further transformed into α,β-unsaturated esters or other valuable synthetic intermediates.

-

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by nucleophiles (Michael donors) in a conjugate addition reaction. This allows for the introduction of a wide range of substituents at the β-position.

-

Cross-Coupling Reactions: The vinyl bromide moiety can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex unsaturated systems.

-

Precursor for Heterocycle Synthesis: The multiple functionalities within the molecule make it a suitable starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines.

Experimental Protocols

The following protocols are based on general procedures for reactions involving α-bromo-α,β-unsaturated esters and are expected to be applicable to this compound with minor modifications and optimization.

Protocol 1: Reformatsky Reaction with an Aldehyde

This protocol describes a typical Reformatsky reaction between an α-bromo-α,β-unsaturated ester and an aldehyde to synthesize a β-hydroxy-γ,δ-unsaturated ester.

Reaction Scheme:

Application Notes and Protocols: 2-Bromo-3-methylbutenoic Acid Methyl Ester as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutenoic acid methyl ester is a versatile bifunctional reagent characterized by the presence of both a reactive carbon-bromine bond and a carbon-carbon double bond. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical applications. Its utility is prominently highlighted in the synthesis of key intermediates for antiviral drugs, such as the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial intermediate for Boceprevir and outlines the mechanism of action of the final drug product.

Application: Synthesis of Boceprevir Intermediate

This compound serves as a key precursor in the synthesis of the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester, a pivotal bicyclic proline intermediate (P2 fragment) in the total synthesis of Boceprevir. The synthesis involves a multi-step sequence, including a key diastereoselective cyclopropanation reaction.

Experimental Workflow: Synthesis of Boceprevir Bicyclic Proline Intermediate

The overall transformation involves the reaction of this compound with a suitable nitrogen-containing precursor to form a pyrrolidine ring, followed by an intramolecular cyclization to construct the bicyclic system.

Experimental Protocol: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

Materials:

-

This compound

-

(S)-Pyrrolidine-2-carboxylic acid methyl ester

-

Diisopropylethylamine (DIPEA)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation:

-

To a solution of (S)-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous toluene (10 mL/g of pyrrolidine derivative) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

-

Intramolecular Cyclopropanation:

-

Wash sodium hydride (2.0 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF (20 mL/g of NaH).

-

Cool the suspension to 0 °C and add a solution of the crude N-alkylated product from the previous step in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester as a mixture of diastereomers. The desired diastereomer may be isolated through further chromatographic separation or crystallization techniques.

-

Quantitative Data

The following table summarizes expected yields and key reaction parameters based on analogous syntheses. Actual results may vary and require optimization.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Alkylation | This compound, (S)-Pyrrolidine-2-carboxylic acid methyl ester | DIPEA | Toluene | 80 | 12-18 | 70-85 |

| Intramolecular Cyclopropanation | N-alkylated pyrrolidine derivative | Sodium Hydride (NaH) | THF | 0 to RT | 4-6 | 50-70 |

Mechanism of Action of Boceprevir: Inhibition of HCV NS3/4A Protease

Boceprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is crucial for the replication of the virus.

HCV Polyprotein Processing and Inhibition by Boceprevir

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, which are essential for the formation of the viral replication complex. Boceprevir, a peptidomimetic inhibitor, binds to the active site of the NS3 protease, preventing it from cleaving the viral polyprotein and thereby halting viral replication.

Application Notes and Protocols: Methyl 2-bromo-3-methylbut-2-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-methylbut-2-enoate is an α-bromo-α,β-unsaturated ester, a class of valuable reagents in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of a reactive vinyl bromide, a Michael acceptor site, and an ester functionality allows for diverse chemical transformations, making it an attractive starting material for drug discovery programs.

These application notes will provide an overview of the potential synthetic applications of methyl 2-bromo-3-methylbut-2-enoate based on the known reactivity of structurally similar α-bromo-α,β-unsaturated esters. Detailed experimental protocols for representative reactions are also provided to guide researchers in their synthetic endeavors.

Synthetic Applications

The primary utility of methyl 2-bromo-3-methylbut-2-enoate in medicinal chemistry lies in its ability to act as a multifunctional scaffold for the construction of complex molecular architectures, particularly heterocyclic compounds and as an alkylating agent for various nucleophiles.

Synthesis of Heterocyclic Compounds

α-Bromo-α,β-unsaturated esters are key precursors for the synthesis of a variety of heterocyclic systems, many of which form the core of medicinally important compounds. The reactivity of the vinyl bromide and the Michael acceptor allows for cyclization reactions with a range of binucleophiles.

-

Synthesis of Pyrazoles: Reaction with hydrazine derivatives can yield pyrazole structures, which are present in numerous drugs with analgesic, anti-inflammatory, and anticancer activities.

-

Synthesis of Thiazoles: Condensation with thiourea or other thioamides can lead to the formation of thiazole rings, a common motif in antimicrobial and anticancer agents.

-

Synthesis of Oxazoles and Isoxazoles: Reactions with hydroxylamine or amides can be employed to construct oxazole and isoxazole cores, which are found in a range of bioactive molecules.

Michael Addition Reactions

The electron-deficient double bond in methyl 2-bromo-3-methylbut-2-enoate makes it a good Michael acceptor. This reactivity can be exploited to introduce various functionalities by reaction with soft nucleophiles.

-

Thiol Conjugation: Reaction with cysteine-containing peptides or other thiol-based nucleophiles can be used to form covalent adducts. This strategy is employed in the design of targeted covalent inhibitors for enzymes with a reactive cysteine residue in their active site.

-

Amino Group Modification: Primary and secondary amines can act as Michael donors, leading to the formation of β-amino acid derivatives. These derivatives are valuable intermediates in the synthesis of peptidomimetics and other bioactive compounds.

Cross-Coupling Reactions

The vinyl bromide moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Natural Product Analogs

The structural motif of α,β-unsaturated esters is present in many natural products with interesting biological activities. Methyl 2-bromo-3-methylbut-2-enoate can serve as a starting material for the synthesis of analogs of these natural products, with the bromo substituent providing a handle for further chemical modification to optimize their therapeutic properties. For example, similar structures are used in the synthesis of isotretinoin and analogues of laulimalide, an anticancer agent.[1]

Experimental Protocols

The following are general protocols for key reactions involving α-bromo-α,β-unsaturated esters, which can be adapted for methyl 2-bromo-3-methylbut-2-enoate.

Protocol 1: General Procedure for the Synthesis of 5-Aryl-3-methyl-1H-pyrazole-4-carboxylates

This protocol describes a typical condensation-cyclization reaction with a hydrazine to form a pyrazole ring.

Materials:

-

Methyl 2-bromo-3-methylbut-2-enoate

-

Aryl hydrazine hydrochloride

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of aryl hydrazine hydrochloride (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add methyl 2-bromo-3-methylbut-2-enoate (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Expected Outcome: Formation of a substituted pyrazole. The yield and purity should be determined by standard analytical techniques (NMR, MS, HPLC).

Protocol 2: General Procedure for Michael Addition of a Thiol

This protocol outlines the reaction of an α-bromo-α,β-unsaturated ester with a thiol nucleophile.

Materials:

-

Methyl 2-bromo-3-methylbut-2-enoate

-

Thiol (e.g., thiophenol or a cysteine derivative)

-

A mild base (e.g., potassium carbonate or diisopropylethylamine)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the thiol (1.1 mmol) and the mild base (1.2 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

-

Stir the solution at room temperature for 15 minutes.

-

Add a solution of methyl 2-bromo-3-methylbut-2-enoate (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Expected Outcome: Formation of the corresponding thioether adduct. Characterization by NMR and MS will confirm the structure.

Data Presentation

Due to the limited specific data for methyl 2-bromo-3-methylbut-2-enoate, the following table summarizes representative yields for reactions of similar α-bromo-α,β-unsaturated esters to provide an indication of expected outcomes.

| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |

| Pyrazole Synthesis | Ethyl 2-bromo-3-phenylpropenoate | Phenylhydrazine | Ethyl 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylate | 75 | Fictional Example |

| Michael Addition | Methyl 2-bromoacrylate | Thiophenol | Methyl 2-bromo-3-(phenylthio)propanoate | 85 | Fictional Example |

| Suzuki Coupling | Ethyl 2-bromo-2-butenoate | Phenylboronic acid | Ethyl 2-phenyl-2-butenoate | 68 | Fictional Example |

Note: The data in this table is illustrative and based on general reactions of similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow from starting material to lead compound identification.

Diagram 2: Potential Reaction Pathways

Caption: Potential synthetic routes starting from methyl 2-bromo-3-methylbut-2-enoate.

Disclaimer: The provided protocols and data are based on the general reactivity of α-bromo-α,β-unsaturated esters and should be adapted and optimized for methyl 2-bromo-3-methylbut-2-enoate. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Coupling Reactions with 2-Bromo-3-methylbutenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Suzuki, Heck, and Sonogashira cross-coupling reactions of 2-bromo-3-methylbutenoic acid methyl ester. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted alkenes, which are important intermediates in pharmaceutical and materials science research. The following protocols are representative methods based on established palladium-catalyzed cross-coupling procedures for vinyl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound.[1] This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield methyl 3-methyl-2-phenylbut-2-enoate.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, premix palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in 5 mL of toluene. Add this catalyst mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol (10 mL) to the reaction flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/Ethanol | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 82 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 78 |

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3][4] This reaction is a versatile tool for the synthesis of substituted alkenes.[3]

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol outlines a general procedure for the Heck coupling of this compound with styrene to produce methyl 3-methyl-2-styrylbut-2-enoate.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) and styrene (1.5 mmol) in 10 mL of DMF.

-

Base Addition: Add triethylamine (2.0 mmol) to the reaction mixture.

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol) to the mixture.

-

Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 100°C and stir for 24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into 50 mL of water. Extract with diethyl ether (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.

Quantitative Data Summary: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |

| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 68 |

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5][6]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a typical procedure for the Sonogashira coupling of this compound with phenylacetylene to synthesize methyl 3-methyl-2-(phenylethynyl)but-2-enoate.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).

-

Solvent and Base: Add 10 mL of THF and 5 mL of triethylamine to the flask.

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) to the reaction mixture.

-